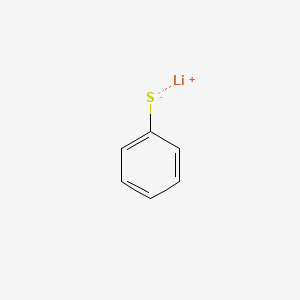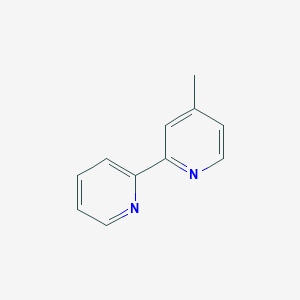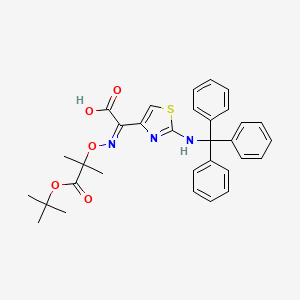
L-谷氨酸-15N
描述
L-Glutamic acid-15N is a variant form of L-Glutamic acid that contains the stable nitrogen-15 isotope . It is a non-essential amino acid that can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It plays an important role in many metabolic pathways .
Synthesis Analysis
L-Glutamic acid-15N can be prepared via a fermentative process. Brevibacterium lactofermentum, growing on a medium containing 97% enriched 15NH4Cl as a sole isotopic precursor, excretes mostly L-[15N]glutamic acid . The performance of the N-acetyl-L-Glu and glutarate buffers for the production of proteins with selectively 15N-labelled amino acids was explored by preparing five samples of PpiB with combinatorial labelling .Molecular Structure Analysis
The linear formula of L-Glutamic acid-15N is HO2C(CH2)2CH(15NH)CO2H . Its molecular weight is 148.12 . The SMILES string representation is [15NH2]C(CCC(O)=O)C(O)=O .Chemical Reactions Analysis
L-Glutamic acid-15N acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It shows a direct activating effect on the release of DA from dopaminergic terminals .Physical And Chemical Properties Analysis
L-Glutamic acid-15N is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-Glutamic acid-15N is around 200-220 °C (392-428 °F) .科学研究应用
Biomolecular NMR Spectroscopy
L-Glutamic acid-15N: is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure, dynamics, and binding of biological macromolecules . By incorporating the 15N isotope, researchers can gain detailed insights into protein conformations and interactions, which is crucial for understanding biological processes and designing drugs.
Metabolomics
In metabolomics, L-Glutamic acid-15N serves as an important tracer for studying metabolic pathways . Its incorporation into metabolites allows scientists to track and quantify metabolic fluxes, providing a deeper understanding of disease states and therapeutic interventions.
Proteomics
Proteomics research benefits from the use of L-Glutamic acid-15N as it can be incorporated into proteins during cell culture, enabling the study of protein expression, modification, and interaction . This isotopic labeling is key for quantitative proteomics and understanding protein dynamics.
Isotopic Reference Material
L-Glutamic acid-15N: is used as an isotopic reference material for carbon and nitrogen isotopic measurements . Its stable chemical nature and close C/N mole ratio to many biological materials make it ideal for calibrating laboratory reference materials and ensuring the accuracy of isotopic analyses.
Cell Culture Media Component
As a non-essential amino acid, L-Glutamic acid-15N is an important component for cell culture media . It supports cell growth and protein synthesis, making it essential for experiments involving cell lines and tissue cultures.
Study of Enzymatic Reactions
Researchers utilize L-Glutamic acid-15N to study enzymatic reactions involving glutamate, such as those catalyzed by glutamylases . This can provide insights into enzyme mechanisms and the role of glutamate in cellular functions.
Toxicology Research
In toxicology, L-Glutamic acid-15N can be used to investigate the effects of drugs like methotrexate on cellular metabolism . By tracing the incorporation of the labeled glutamate, scientists can assess drug-induced changes and potential toxic effects.
Nutritional Studies
L-Glutamic acid-15N: also finds application in nutritional studies to understand the assimilation and utilization of amino acids in the body . This can help in formulating diets and understanding the role of glutamate in nutrition.
作用机制
Target of Action
L-Glutamic acid-15N, a variant of L-Glutamic acid labeled with Nitrogen-15, primarily targets glutamate receptors in the nervous system . These receptors include all subtypes of glutamate receptors: metabotropic, kainate, NMDA, and AMPA . Glutamate receptors play a crucial role in neural signaling, particularly in synaptic transmission, neural plasticity, and neuron-neuron communication .
Mode of Action
L-Glutamic acid-15N acts as an excitatory neurotransmitter . It binds to and activates its target glutamate receptors, triggering a series of reactions that lead to the opening of ion channels . This action allows the flow of ions across the neuron’s membrane, generating an electrical signal that propagates along the neuron . L-Glutamic acid-15N also shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals .
Biochemical Pathways
The action of L-Glutamic acid-15N affects several biochemical pathways. As an agonist of glutamate receptors, it influences the glutamatergic signaling pathway . This pathway is involved in a variety of neural functions, including learning and memory. Additionally, by influencing the release of dopamine, L-Glutamic acid-15N indirectly affects dopaminergic signaling , which is involved in reward, motivation, and motor control among other functions.
Result of Action
The activation of glutamate receptors by L-Glutamic acid-15N leads to various molecular and cellular effects. It triggers the propagation of electrical signals in neurons, enabling communication between neurons . This communication is fundamental to the functioning of the nervous system, influencing cognition, memory, learning, and other neural processes .
安全和危害
L-Glutamic acid-15N may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
属性
IUPAC Name |
(2S)-2-(15N)azanylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-OGWWSMAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449110 | |
| Record name | L-Glutamic acid-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid-15N | |
CAS RN |
21160-87-2 | |
| Record name | L-Glutamic-15N acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21160-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of producing L-glutamic acid-15N?
A1: L-glutamic acid-15N is a valuable compound for research due to the incorporation of the stable isotope nitrogen-15 (15N). This isotope acts as a tracer, allowing researchers to track the fate and metabolism of L-glutamic acid within biological systems. The paper describes an efficient enzymatic method for its synthesis using 2-oxoglutaric acid, ammonium chloride-15N, and a NADPH regeneration system []. This labeled L-glutamic acid-15N can then be utilized in various research applications, such as studying metabolic pathways or protein synthesis.
Q2: How is 4-aminobutyric acid-15N produced from L-glutamic acid-15N?
A2: The paper outlines a method for producing 4-aminobutyric acid-15N, another important neurotransmitter, from L-glutamic acid-15N. This conversion is achieved through the enzyme glutamic acid decarboxylase. Incubating L-glutamic acid-15N with this enzyme leads to the removal of carbon dioxide, resulting in the formation of 4-aminobutyric acid-15N []. This labeled compound can be used in research exploring 4-aminobutyric acid's role in the nervous system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



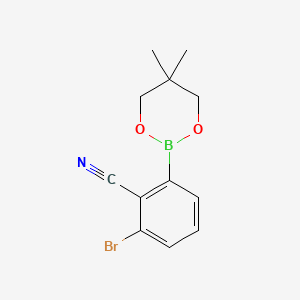
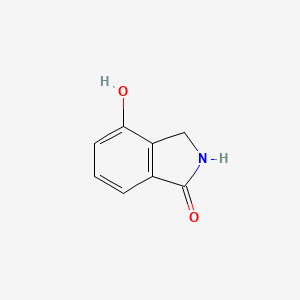
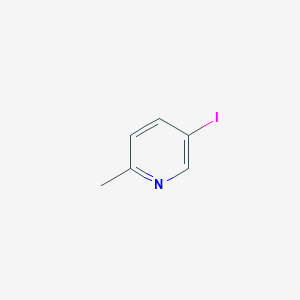
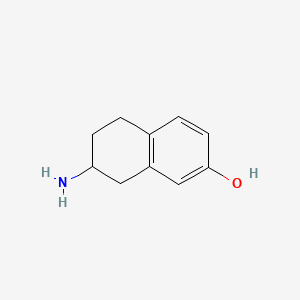



![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)
